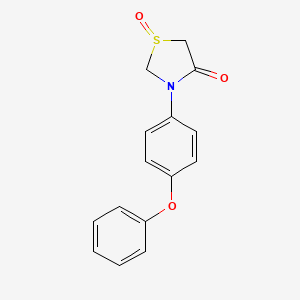

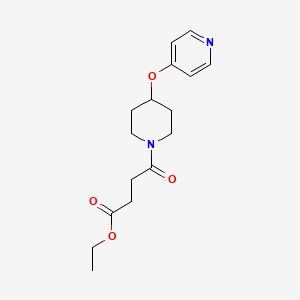

![molecular formula C10H12N4O B2709865 3,5-二甲基-1-[(3-甲基-1H-吡唑-5-基)甲酰]-1H-吡唑 CAS No. 944789-38-2](/img/structure/B2709865.png)

3,5-二甲基-1-[(3-甲基-1H-吡唑-5-基)甲酰]-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered aromatic ring with two nitrogen atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

Pyrazole compounds can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a 5-membered heterocyclic aromatic ring comprising two nitrogen atoms at positions 1 and 2, and three carbon atoms . The specific molecular structure of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is not available in the retrieved information.Physical And Chemical Properties Analysis

Pyrazole compounds generally have a flat and rigid structure, and thermal stability . The specific physical and chemical properties of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.科学研究应用

合成与表征

- 研究重点在于合成具有功能化侧链的吡唑,展示了将各种基团连接到吡唑核心的方法,展示了该化合物在有机合成和配体设计中的多功能性。这包括通过将配位侧链放置在吡唑环上开发配体,促进在催化和材料科学中的新应用(Grotjahn 等人,2002)。

结构研究

- X 射线晶体学已被用于确定 NH-吡唑的结构,揭示了氢键和互变异构的复杂模式,这对于理解该化合物的反应性和与其他分子的相互作用至关重要(Cornago 等人,2009)。

金属配合物和催化

- 该化合物已被纳入方形平面单核 Pd(II) 配合物中,展示了螺旋扭曲合成有机分子的罕见示例。此类配合物为探索不对称催化和开发新材料开辟了新途径(Drew 等人,2007)。

- 已报道具有杂化吡唑配体的金属大环钯(II)配合物的合成和表征,表明在均相催化和分子识别中具有潜在应用(Guerrero 等人,2008)。

光催化应用

- 对由二硫代氨基甲酸盐官能化的 3,5-二甲基吡唑配体的镉(II)配合物合成的 CdS 纳米晶体的研究显示出有希望的光催化活性。这些发现表明此类材料在环境修复和太阳能转换中具有潜在用途(Mondal 等人,2015)。

缓蚀

- 双吡唑化合物,包括 3,5-二甲基-1H-吡唑的衍生物,已证明对酸性介质中纯铁的腐蚀具有显着的抑制作用。这项研究指出了这些化合物在保护金属免受腐蚀方面的潜在应用,这对于工业应用至关重要(Chetouani 等人,2005)。

作用机制

The mechanism of action of pyrazole compounds can vary depending on their specific structure and application. For instance, some copper(II) complexes containing pyrazole derivatives have been found to cause cell arrest in the G2/M phase and induce apoptosis via the increase in production of reactive oxygen species . The specific mechanism of action of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” is not available in the retrieved information.

安全和危害

The safety and hazards of pyrazole compounds can vary depending on their specific structure. For instance, 3,5-dimethylpyrazole has been classified with hazard statements H302, H315, H319, H335, H361, H373, indicating potential hazards related to ingestion, skin and eye irritation, respiratory irritation, fertility, and organ damage . The specific safety and hazards of “3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole” are not available in the retrieved information.

属性

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-(5-methyl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-6-5-9(12-11-6)10(15)14-8(3)4-7(2)13-14/h4-5H,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTFEUHLMJUTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)N2C(=CC(=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

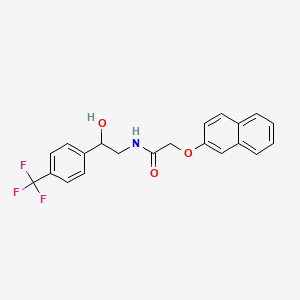

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2709787.png)

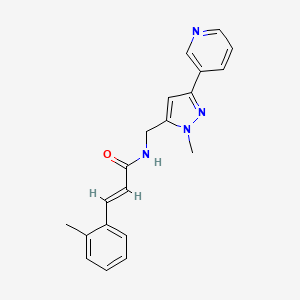

![2-((6-(cyclopentylamino)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2709788.png)

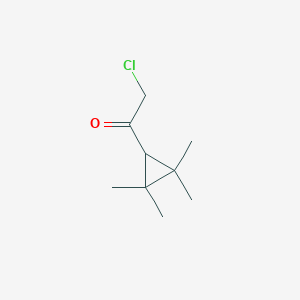

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2709790.png)

![Bicyclo[2.2.2]octane-1,4-diyldimethanamine dihydrochloride](/img/structure/B2709794.png)

phenyl]methylidene})amine](/img/structure/B2709801.png)

![3-[(Phenylsulfonyl)methyl]-2,4-pentanedione](/img/structure/B2709802.png)

![3-chloro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2709804.png)

![Methyl 5-(4-fluorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2709805.png)